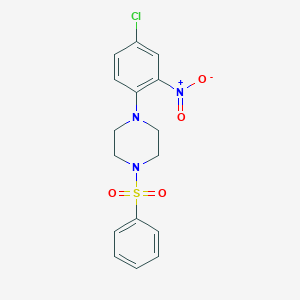
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Sulfonation: The addition of a sulfonyl group to a phenyl ring.
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-(phenylsulfonyl)piperazine: Lacks the nitro group, which may result in different chemical and biological properties.
1-(4-Nitrophenyl)-4-(phenylsulfonyl)piperazine:
1-(4-Chloro-2-nitrophenyl)-4-(methylsulfonyl)piperazine: Substitutes the phenylsulfonyl group with a methylsulfonyl group, altering its chemical behavior.
Uniqueness
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine is unique due to the presence of both the chloro and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions.
Properties
Molecular Formula |
C16H16ClN3O4S |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-6-7-15(16(12-13)20(21)22)18-8-10-19(11-9-18)25(23,24)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
InChI Key |
NFDMPGCYBMLOGL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















